4-Chloroisothiazole-5-carboxylic acid

Übersicht

Beschreibung

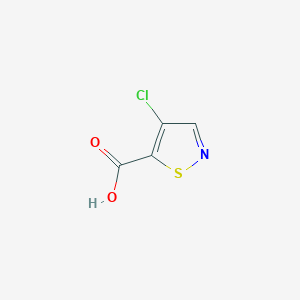

4-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO2S and a molecular weight of 163.58 g/mol. It is a derivative of isothiazole, characterized by the presence of a chlorine atom at the fourth position and a carboxylic acid group at the fifth position of the isothiazole ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroisothiazole-5-carboxylic acid typically involves the chlorination of isothiazole-5-carboxylic acid. One common method includes the reaction of isothiazole-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloroisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Amide Derivatives: Formed from substitution reactions with amines.

Sulfoxides and Sulfones: Products of oxidation reactions.

Alcohols: Resulting from the reduction of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

4-Chloroisothiazole-5-carboxylic acid and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. For instance, derivatives of isothiazoles have been synthesized that exhibit activity against resistant strains of bacteria, highlighting their role in combating antibiotic resistance .

Anti-inflammatory Properties

Isothiazole derivatives, including this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are crucial in mediating inflammatory responses . This makes them promising candidates for treating inflammatory diseases.

Cancer Treatment

Recent studies have identified isothiazole derivatives as potential anticancer agents. The ability of these compounds to induce apoptosis in cancer cells has been documented, with specific derivatives showing efficacy against various cancer types. For example, certain 4-chloroisothiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating their potential use in oncology .

Agricultural Applications

Fungicides and Insecticides

this compound has been recognized for its fungicidal properties. It has been used to develop novel fungicides with broad-spectrum activity against plant pathogens. Field trials have shown that certain derivatives outperform commercial fungicides like azoxystrobin in controlling diseases caused by fungi such as Sphaerotheca fuliginea and Pseudoperonospora cubensis .

| Compound | Activity Type | Efficacy (EC50) | Target Pathogen |

|---|---|---|---|

| 8d | Fungicide | 0.07 μg/mL | Sphaerotheca fuliginea |

| 8d | Fungicide | 0.20 μg/mL | Pseudoperonospora cubensis |

| Isotianil | Fungicide | N/A | Various plant pathogens |

Plant Growth Regulators

In addition to its fungicidal properties, this compound has been explored as a plant growth regulator. Compounds derived from isothiazoles can enhance plant growth and yield by modulating hormonal pathways within plants, thus contributing to agricultural productivity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The presence of the chloro group enhances the reactivity of the molecule, allowing for further derivatization to optimize biological activity.

Synthesis Overview

- Starting Materials: Various chlorinated thioketones and carboxylic acids.

- Methods: Cyclization reactions under acidic or basic conditions followed by purification steps such as crystallization or chromatography.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on a series of isothiazole derivatives showed that compounds with the 4-chloroisothiazole moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylic acid position could enhance potency . -

Fungicidal Activity Field Trials

Field trials involving 4-chloroisothiazole-based fungicides demonstrated superior efficacy compared to traditional fungicides. The results indicated a reduction in disease incidence by over 50% in treated crops compared to untreated controls, showcasing the practical agricultural applications of this compound .

Wirkmechanismus

The mechanism of action of 4-chloroisothiazole-5-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and the carboxylic acid group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Isothiazole-5-carboxylic acid: Lacks the chlorine atom at the fourth position.

4-Bromo-isothiazole-5-carboxylic acid: Contains a bromine atom instead of chlorine.

4-Methyl-isothiazole-5-carboxylic acid: Substitutes the chlorine atom with a methyl group.

Uniqueness: 4-Chloroisothiazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Biologische Aktivität

4-Chloroisothiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development, particularly focusing on anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound features a chloro substituent on the isothiazole ring, which enhances its reactivity and biological activity. It serves as a versatile building block for synthesizing various bioactive compounds. The synthesis typically involves the reaction of isothiazole derivatives with carboxylic acids under specific conditions to yield the desired product.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Aminothiazole-5-carboxamide | K562 (leukemia) | 0.06 |

| 4-Bromo-2-aminothiazole | NCI-H522 (lung) | 0.1 |

| 4-Chloroisothiazole derivatives | MCF7 (breast) | 2.5 |

The mechanism of action often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The specific structural modifications in these derivatives can lead to enhanced potency against cancer cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown potential as a fungicidal agent by targeting succinate dehydrogenase, an enzyme critical for energy metabolism in pathogens. The compound's ability to disrupt the tricarboxylic acid cycle in microorganisms suggests its utility in developing new antifungal therapies .

Case Studies

- Anticancer Activity : A study conducted on a series of thiazole derivatives, including those derived from this compound, demonstrated their efficacy against several cancer cell lines. The most potent compound exhibited an IC50 value of 0.06 µM against K562 leukemia cells, indicating strong cytotoxic effects .

- Antimicrobial Effects : In vitro tests revealed that certain derivatives showed significant activity against fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This positions this compound as a promising candidate for further development in antifungal drug discovery .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this acid have been shown to inhibit critical enzymes involved in cancer cell metabolism and pathogen survival.

- Cell Cycle Disruption : By interfering with DNA synthesis pathways, these compounds can induce apoptosis in cancer cells.

- Bioactivity Synergy : Some studies suggest that chlorinated isothiazoles may act synergistically with other bioactive substances, enhancing their therapeutic effects while potentially reducing required dosages .

Eigenschaften

IUPAC Name |

4-chloro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQDAONQAQHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633362 | |

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-87-0 | |

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.